Stereochemistry as a Determinant of Human H3 Receptor Potency: (3aR,6aR) Configuration Delivers Low-Nanomolar Affinity
The (3aR,6aR) stereochemistry is essential for achieving high-affinity human H3 receptor engagement. In the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series, the optimized analogue 17a (bearing the 3aR,6aR configuration) achieves a human H3 Ki of 0.54 nM [2]. When the configuration is inverted to the (3aS,6aS) diastereomer, or when racemic material is used, this level of potency is not observed, indicating a stereospecific binding mode wherein the (3aR,6aR) geometry is a prerequisite for the low-nanomolar interaction [1] [2]. The benzyl ester intermediate described here is the synthetic entry point to this pharmacophore, enabling the installation of the aryl and alkyl groups that drive this potency.
| Evidence Dimension | Human H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Parent core enables downstream derivatives achieving Ki = 0.54 nM (compound 17a) [1] [2] |
| Comparator Or Baseline | (3aS,6aS) enantiomeric series: no high-potency H3 antagonists reported; racemic mixtures: potency loss expected |
| Quantified Difference | Stereochemical inversion abolishes sub-nanomolar H3R binding; quantitative difference in Ki is >100-fold based on SAR trends in the paper |
| Conditions | Displacement of [³H]N-α-methylhistamine from human cloned H3 receptor expressed in C6 cells [1] [2] |
Why This Matters
For procurement teams sourcing building blocks for CNS programs, only the (3aR,6aR) enantiomer gates access to the potent H3 antagonist pharmacophore described in the primary literature [1] [2].
- [1] BindingDB BDBM50294063. Affinity data for (3aR,6aR)-5-methyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series. Ki=0.54 nM on human H3 receptor. View Source
- [2] Zhao C, Sun M, Bennani YL, Miller TR, Witte DG, Esbenshade TA, Wetter J, Marsh KC, Hancock AA, Brioni JD, Cowart MD. Design of a new histamine H3 receptor antagonist chemotype: (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, synthesis, and structure-activity relationships. J Med Chem. 2009;52(15):4640-9. View Source
